N-benzyl-5,6-dichloropyridine-3-carboxamide
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Overview
Description
N-benzyl-5,6-dichloropyridine-3-carboxamide is a chemical compound with the molecular formula C13H10Cl2N2O It is characterized by the presence of a benzyl group attached to a dichloropyridine ring, which is further connected to a carboxamide group
Preparation Methods
The synthesis of N-benzyl-5,6-dichloropyridine-3-carboxamide typically involves the reaction of 5,6-dichloropyridine-3-carboxylic acid with benzylamine . The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
N-benzyl-5,6-dichloropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Scientific Research Applications
N-benzyl-5,6-dichloropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-5,6-dichloropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
N-benzyl-5,6-dichloropyridine-3-carboxamide can be compared with other similar compounds such as:
5,6-Dichloropyridine-3-carboxamide: Lacks the benzyl group, which may affect its reactivity and biological activity.
N-benzyl-3-chloropyridine-2-carboxamide: Positional isomer with different substitution patterns on the pyridine ring.
N-benzyl-4-chloropyridine-3-carboxamide: Another positional isomer with distinct properties.
Properties
CAS No. |
749888-69-5 |
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Molecular Formula |
C13H10Cl2N2O |
Molecular Weight |
281.13 g/mol |
IUPAC Name |
N-benzyl-5,6-dichloropyridine-3-carboxamide |
InChI |
InChI=1S/C13H10Cl2N2O/c14-11-6-10(8-16-12(11)15)13(18)17-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,17,18) |
InChI Key |
XJPYUVIPHQRYGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=C(N=C2)Cl)Cl |
solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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